molecular formula C12H22NNaO3S B12761667 Sodium dicyclohexylsulfamate CAS No. 114723-27-2

Sodium dicyclohexylsulfamate

Cat. No.: B12761667
CAS No.: 114723-27-2
M. Wt: 283.36 g/mol
InChI Key: UXDIHPFDYZHZPL-UHFFFAOYSA-M
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Description

Sodium dicyclohexylsulfamate is a chemical compound with the molecular formula C₁₂H₂₂NNaO₃S. It is known for its unique structure, which includes two cyclohexyl groups attached to a sulfamate moiety. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium dicyclohexylsulfamate can be synthesized through the reaction of dicyclohexylamine with sulfamic acid in the presence of sodium hydroxide. The reaction typically involves the following steps:

  • Dissolving dicyclohexylamine in an appropriate solvent.
  • Adding sulfamic acid to the solution.
  • Introducing sodium hydroxide to neutralize the mixture and form the sodium salt.
  • Isolating the product through crystallization or other purification methods.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous processing techniques to ensure high yield and purity. The use of automated systems for mixing, heating, and cooling can optimize the reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium dicyclohexylsulfamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfamate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfamates.

Scientific Research Applications

Sodium dicyclohexylsulfamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein modification.

    Medicine: Investigated for potential therapeutic uses, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of sodium dicyclohexylsulfamate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The sulfamate group can act as both a hydrogen bond donor and acceptor, facilitating its binding to various biological molecules. This interaction can lead to the inhibition of enzyme activity or modification of protein structures, thereby exerting its effects.

Comparison with Similar Compounds

    Sodium cyclamate: Another sulfamate compound used as a sweetener.

    Sodium sulfamate: A simpler sulfamate compound with different applications.

Comparison: Sodium dicyclohexylsulfamate is unique due to its two cyclohexyl groups, which provide steric hindrance and influence its reactivity and binding properties. This makes it distinct from simpler sulfamate compounds like sodium cyclamate and sodium sulfamate, which lack these bulky substituents and therefore have different chemical behaviors and applications.

Properties

CAS No.

114723-27-2

Molecular Formula

C12H22NNaO3S

Molecular Weight

283.36 g/mol

IUPAC Name

sodium;N,N-dicyclohexylsulfamate

InChI

InChI=1S/C12H23NO3S.Na/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h11-12H,1-10H2,(H,14,15,16);/q;+1/p-1

InChI Key

UXDIHPFDYZHZPL-UHFFFAOYSA-M

Canonical SMILES

C1CCC(CC1)N(C2CCCCC2)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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